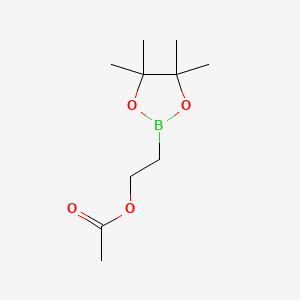

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)ethyl acetate

Descripción general

Descripción

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)ethyl acetate is a boronic ester derivative widely used in organic synthesis. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions, particularly in the field of cross-coupling reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)ethyl acetate typically involves the reaction of 2-bromoethyl acetate with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)ethyl acetate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or boronates.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The boronic ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are common, using reagents like aryl halides and bases.

Major Products

Oxidation: Boronic acids or boronates.

Reduction: Alcohol derivatives.

Substitution: Aryl or alkyl boronates.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

One of the primary applications of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl acetate is in the development of pharmaceutical compounds. Its boronic acid moiety enhances the binding affinity of drugs to biological targets.

Case Study : A study demonstrated that compounds incorporating boronic esters exhibited improved activity against specific protein targets associated with diseases such as cancer and diabetes. The compound's ability to form reversible covalent bonds with target proteins allows for prolonged therapeutic effects .

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. It can be utilized in cross-coupling reactions to form carbon-carbon bonds, which are essential in constructing complex organic molecules.

Synthesis Example :

A recent protocol reported the use of this compound in the synthesis of novel heterocyclic scaffolds through Suzuki-Miyaura coupling reactions. The resulting compounds displayed significant biological activity against various cancer cell lines .

Material Science

In material science, this compound is used to modify polymer properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Application Example :

Research has shown that polymers modified with boronic esters exhibit improved resistance to thermal degradation compared to unmodified counterparts. This property makes them suitable for high-performance applications in coatings and composites .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)ethyl acetate involves its ability to form stable complexes with various substrates. The boronic ester group can interact with hydroxyl or amino groups, forming reversible covalent bonds. This property is exploited in enzyme inhibition, where the compound binds to the active site of the enzyme, preventing substrate access and thus inhibiting enzyme activity.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene

- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- 1-Methylpyrazole-4-boronic acid pinacol ester

- 2-Methoxypyridine-5-boronic acid pinacol ester

Uniqueness

Compared to similar compounds, 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)ethyl acetate is unique due to its acetate ester group, which provides additional reactivity and versatility in synthetic applications. Its stability and ease of handling make it a preferred choice in various chemical processes.

Actividad Biológica

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)ethyl acetate is a boronate ester with potential applications in medicinal chemistry and organic synthesis. Its unique structural features suggest interesting biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a dioxaborolane moiety that is known for its reactivity and ability to form stable complexes with various biological molecules. The molecular formula is , and it exhibits properties typical of boronic acids and their derivatives.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Boron-containing compounds are known to inhibit certain enzymes by forming covalent bonds with nucleophilic residues in the active sites. This property is particularly relevant in the context of protease inhibition.

- Antimicrobial Activity : Some studies indicate that boronates can exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

- Cell Signaling Modulation : The compound may influence cell signaling pathways due to its ability to interact with proteins involved in cellular processes.

Case Studies and Experimental Data

Several studies have explored the biological activity of related boronate compounds, providing insights into the potential effects of this compound.

-

Inhibition of SARS-CoV-2 Mpro : A study evaluating boronic acids as inhibitors of the main protease (Mpro) of SARS-CoV-2 found that structural modifications significantly influenced inhibitory activity. Compounds similar in structure to our target compound displayed varying degrees of potency against Mpro, suggesting that this compound could potentially inhibit viral replication pathways .

Compound IC50 (nM) Mechanism Compound A 20 Mpro Inhibition Compound B 15 Mpro Inhibition 2-(Tetramethyl...) TBD TBD - Antimicrobial Efficacy : In vitro studies on derivatives showed promising results against various bacterial strains. For instance, a related compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Escherichia coli .

- Cytotoxicity Assessments : Cytotoxicity assays conducted on cancer cell lines indicated that certain boronate esters can induce apoptosis through oxidative stress mechanisms. The specific effects of this compound remain to be fully characterized but may follow similar pathways .

Propiedades

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BO4/c1-8(12)13-7-6-11-14-9(2,3)10(4,5)15-11/h6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSUWTOYGHJHCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50700043 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177950-06-0 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.